1-(Azidomethyl)-4-nitrobenzene
Overview
Description
1-(Azidomethyl)-4-nitrobenzene is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related nitrobenzene derivatives and their chemical reactions, which can provide insights into the behavior of similar compounds. For instance, the gold-catalyzed synthesis of azacyclic compounds involves 1-alkynyl-2-nitrobenzenes, which are structurally related to 1-(Azidomethyl)-4-nitrobenzene .
Synthesis Analysis
The synthesis of complex azacyclic compounds from nitrobenzene derivatives is described in the first paper. The process involves a redox/cycloaddition cascade using 1-alkynyl-2-nitrobenzenes to produce stereoselective structures through a formal [2 + 2 + 1] cycloaddition among α-carbonyl carbenoids, nitroso species, and external alkenes . This method could potentially be adapted for the synthesis of azidomethylated nitrobenzene derivatives.
Molecular Structure Analysis
The second paper provides an analysis of the molecular structure of 1-azido-2-nitrobenzene through X-ray crystallography. The study reveals the formation of benzofuroxan upon photolysis and suggests a triplet nitrene intermediate in the formation of the heterocycle . This information is valuable for understanding the structural dynamics of nitrobenzene derivatives under certain conditions, which could be extrapolated to 1-(Azidomethyl)-4-nitrobenzene.
Chemical Reactions Analysis
The third paper discusses the cycloaddition of nitrosobenzene to a trimethylenemethane diradical, leading to the formation of a novel fused isoxazoline bicycle . This reaction showcases the reactivity of nitrobenzene derivatives with radicals, which could be relevant to the chemical behavior of 1-(Azidomethyl)-4-nitrobenzene.
Physical and Chemical Properties Analysis
The fourth paper examines the reaction of N-(nitrophenyl)azoles with alkali, resulting in the formation of azoxybenzenes . The study includes an X-ray structure analysis of a specific azoxybenzene derivative, providing insights into the physical and chemical properties of nitrophenyl compounds. This information could be useful in predicting the properties of 1-(Azidomethyl)-4-nitrobenzene.
Scientific Research Applications
1. Synthesis of α-Azidomethyl Styrene
- Summary of the Application : The article presents a straightforward two-step protocol to produce 5-(3-azidoprop-1-en-2-yl)benzo[d][1,3]dioxole 4 from the natural product safrole . This is an example of the synthesis of nitrogen-containing allylic compounds, which are essential scaffolds for the development of pharmaceuticals and other biologically relevant molecules .
- Methods of Application : The method yielded the expected α-azidomethyl styrene 4, in good yield, via a dearomative rearrangement . The synthesis of allylic azides traditionally involves alkyl halides’ substitution with sodium azide .
- Results or Outcomes : The method was successful in producing the expected α-azidomethyl styrene 4 .
2. Use of Organic Azides as Cross-Linkers in Material Sciences
- Summary of the Application : Organic azides are used as cross-linkers in material sciences . They are highly reactive and can release nitrogen by thermal activation or photolysis .
- Methods of Application : The process used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .
- Results or Outcomes : The use of organic azides in material sciences has shown extraordinary efficiency in polymer crosslinking .
3. Synthesis of 1,2,3-Triazoles
- Summary of the Application : The synthesis of 1,4-disubstituted 1,2,3-triazoles from one of 1-(azidomethyl)benzene, 1-(azidomethyl)-4-fluorobenzene, 1-(azidomethyl)-4-chlorobenzene, 1-(azidomethyl)-4-bromobenzene or 1-(azidomethyl)-4-iodobenzene .
- Methods of Application : The azides were generated in situ from sodium azide and the corresponding benzyl halide, and dipropargyl uracil .
- Results or Outcomes : The synthesis resulted in the production of ten 1,4-disubstituted 1,2,3-triazoles .
4. Polymerization of Ring-Strained Nitrogen Containing Monomers
- Summary of the Application : The polymerization of ring-strained nitrogen containing monomers, such as aziridines and azetidines, has many important applications .
- Methods of Application : The polymerization process involves controlling the polymerization of ring-strained nitrogen containing monomers .
- Results or Outcomes : The resulting polymers have applications in antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
5. Synthesis of Polyamines
- Summary of the Application : The synthesis of polyamines from aziridine and azetidine . These polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
- Methods of Application : The polymerization process involves controlling the polymerization of ring-strained nitrogen containing monomers .
- Results or Outcomes : The resulting polymers have applications in antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
6. Crosslinking of Polystyrene-block-poly(ethylene oxide) NPs
- Summary of the Application : The crosslinking of the core of polystyrene-block-poly(ethylene oxide) NPs via nitrene insertion by photolysis of encapsulated aryl bisazides .
- Methods of Application : The process involves the photolysis of encapsulated aryl bisazides .
- Results or Outcomes : The crosslinking process was successful and resulted in the alteration of the physical properties of the polymers .
Safety And Hazards
- Toxicity : Researchers must evaluate AZBT’s toxicity profile, especially considering its potential use in drug synthesis.
- Handling Precautions : Proper handling, storage, and disposal protocols are crucial due to its azide functionality.
- Genotoxicity : AZBT’s genotoxicity, as suggested by positive Ames tests, warrants further investigation.
Future Directions
- Analytical Methods : Develop sensitive methods for detecting AZBT in drug products.
- Risk Assessment : Assess its presence in sartan medications and evaluate potential health risks.
- Alternative Syntheses : Explore greener and more efficient synthetic routes for AZBT.
properties
IUPAC Name |
1-(azidomethyl)-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-10-9-5-6-1-3-7(4-2-6)11(12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJPXFJWGZHREB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456538 | |
Record name | p-Nitrobenzazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)-4-nitrobenzene | |
CAS RN |
17271-88-4 | |
Record name | p-Nitrobenzazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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